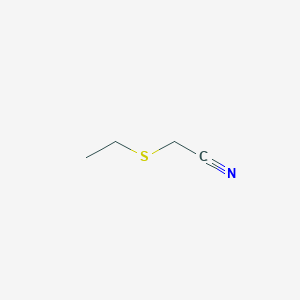

2-(乙硫基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related arylsulfone compounds has been achieved through palladium-catalyzed, acetonitrile-mediated three-component reactions. Arylboronic acids were reacted with potassium metabisulfite and carbon electrophiles in the presence of a palladium catalyst in acetonitrile solvents to produce benzyl arylsulfones in moderate to good yields . This method suggests that acetonitrile can facilitate the generation of reactive anion species, which could be relevant for the synthesis of compounds like 2-(Ethylsulfanyl)acetonitrile.

Molecular Structure Analysis

The interaction of acetonitrile with trifluoromethanesulfonic acid leads to the formation of a variety of cations and neutral compounds, indicating that acetonitrile can participate in complex reactions leading to diverse molecular structures . This behavior might be extrapolated to the molecular interactions and transformations of 2-(Ethylsulfanyl)acetonitrile under different conditions.

Chemical Reactions Analysis

Electrochemical reactions involving acetonitrile derivatives have been studied, such as the electrolytic desulphinylation of 1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile, which involves the selective cleavage of a carbon-sulfur bond . This indicates that sulfur-containing acetonitrile compounds can undergo specific bond cleavage under electrochemical conditions, which could be relevant for understanding the reactivity of 2-(Ethylsulfanyl)acetonitrile.

Physical and Chemical Properties Analysis

The electrochemical oxidation of 2-(4-nitrophenylthio)ethyl esters in acetonitrile has been explored, showing that oxidation can occur in two steps to form the corresponding sulphoxide and then sulphone . This suggests that sulfur-containing acetonitrile compounds can be oxidized in a stepwise manner, which could inform the physical and chemical properties of 2-(Ethylsulfanyl)acetonitrile.

The deprotonation of disulfonyl carbon acids in acetonitrile has been characterized, with the products of deprotonation being free ions or ion pairs . This study provides information on the acidity and potential ionic forms of sulfur-containing acetonitrile compounds, which could be relevant for understanding the behavior of 2-(Ethylsulfanyl)acetonitrile in solution.

科学研究应用

聚合和材料合成

该化学物质在聚合过程和材料合成中发挥了重要作用。例如,研究详细阐述了其在各种 2-恶唑啉的活性阳离子开环聚合中的作用,在特定条件下促进了该过程,从而产生了定义明确的聚合物 (Wiesbrock 等人,2005 年)。此外,它还参与了电化学共聚合过程,促进了聚苯胺的形成和性质 (Şahin 等人,2002 年)。

化学反应和催化

研究表明,该化合物参与了各种化学反应,包括形成双[(Z)-2-(乙烯基硫基)乙烯基]二硒化物的意外反应 (Amosova 等人,2017 年) 和环烯酮乙烯缩酮的 Diels-Alder 型环加成反应 (Chow 等人,2010 年)。它还一直是二氧化碳电化学还原研究的重点 (Sun 等人,2014 年)。

分析和环境应用

该化学物质的特性已在分析应用中得到利用,例如检测 NADH 和 L-半胱氨酸 (Koczorowski 等人,2019 年)。它在环境背景下也显示出潜力,如在合成的大环化合物中用于选择性阴离子结合,表明在核废料修复中的应用 (Sessler 等人,2004 年)。

电化学研究

在电化学研究中,2-(乙硫基)乙腈一直是研究溴化物电化学氧化及其与离子液体相互作用的研究的一部分 (Allen 等人,2005 年)。这些见解有助于理解该化合物的行为及其在各种电化学应用中的潜在用途。

密度和声速测量

通过密度和声速测量,表征了乙腈与其他化学物质(如咪唑鎓离子液体)之间的相互作用 (Singh 等人,2014 年)。这些测量对于理解分子间相互作用和开发分子模型至关重要。

作用机制

安全和危害

The safety information for 2-(Ethylsulfanyl)acetonitrile includes several hazard statements such as H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

属性

IUPAC Name |

2-ethylsulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-2-6-4-3-5/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWGZUJJFSTWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfanyl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)